molecular formula C9H7N3O3 B8401565 1-Hydroxy-3-(2-nitrophenyl)pyrazole

1-Hydroxy-3-(2-nitrophenyl)pyrazole

Cat. No.: B8401565
M. Wt: 205.17 g/mol
InChI Key: FSUKRJUGXNHIRQ-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(2-nitrophenyl)pyrazole is a high-purity, synthetically versatile pyrazole derivative designed for pharmaceutical and biological chemistry research. This compound is of significant interest in medicinal chemistry due to its structural relationship to the pyrazole class of heterocycles, which are recognized for their wide spectrum of biological activities . Researchers can utilize this chemical as a key synthetic intermediate or precursor for developing novel Schiff base ligands and other functional molecules . Its potential research applications are grounded in the established biological profile of analogous compounds. Pyrazole derivatives, particularly those incorporating nitrophenyl groups, have demonstrated notable antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans in scientific studies, making them valuable for investigating new therapeutic agents . Furthermore, structurally similar nitrophenyl-pyrazoles have been explored for their antimicrobial properties, showing particular efficacy as chloro derivatives in antimicrobial screenings . The presence of both the nitroaryl and hydroxy-pyrazole motifs provides a multifunctional scaffold that is suitable for structure-activity relationship (SAR) studies, molecular docking simulations, and the synthesis of more complex bioactive molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-hydroxy-3-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C9H7N3O3/c13-11-6-5-8(10-11)7-3-1-2-4-9(7)12(14)15/h1-6,13H

InChI Key

FSUKRJUGXNHIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position and Electronic Effects
  • 1-Hydroxy-3-(2-nitrophenyl)pyrazole has an ortho-nitro group on the phenyl ring, which introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, 5-amino-1-(4-nitrophenyl)pyrazole and 3,5-bis(4-nitrophenyl)-1H-pyrazole feature para-nitro groups, which enhance planarity and electron-withdrawing effects. Ortho-substitution may reduce molecular symmetry and alter intermolecular interactions.
  • Hydroxy Group vs. Other Substituents: The 1-hydroxy group in the target compound contrasts with common substituents like methyl, fluoro, or amino groups. For instance, pyrazole amide fungicides (e.g., penflufen) prioritize halogen substituents (e.g., fluorine) for enhanced bioactivity .
Molecular Geometry and Crystal Packing
  • X-ray studies of bipyrazole derivatives (e.g., 1,1’-di(2-nitrophenyl)-5,5’-diisopropyl-3,3’-bipyrazole) reveal that substituents significantly influence molecular planarity and crystal stacking. The ortho-nitro group in the target compound may disrupt planarity compared to para-substituted analogs, leading to weaker aromatic stacking interactions (centroid-centroid distances: ~3.9 Å in planar systems vs.

Physicochemical and Spectroscopic Properties

Table 1 compares key properties of this compound with analogs:

Compound Molecular Weight (g/mol) Substituents Key Spectral Data (NMR/IR) References
This compound ~235.2 1-OH, 3-(2-nitrophenyl) Likely O–H stretch (IR: ~3200 cm⁻¹), aromatic C–H (NMR: δ 7.5–8.5 ppm) Estimated
3-(2-Nitrophenyl)-1H-pyrazole ~205.2 3-(2-nitrophenyl) $^{1}$H NMR: δ 7.5–8.3 ppm (aromatic)
5-Amino-1-(4-nitrophenyl)pyrazole ~229.2 1-(4-nitrophenyl), 5-NH₂ $^{13}$C NMR: δ 150 ppm (C-NO₂)
3,5-Bis(4-nitrophenyl)-1H-pyrazole ~321.3 3,5-di(4-nitrophenyl) HRMS: m/z 321.0745 (calc.)
  • Spectroscopic Trends : The ortho-nitro group in this compound may cause downfield shifts in aromatic $^{1}$H NMR signals compared to para-substituted derivatives due to deshielding effects .

Q & A

Q. Basic Synthesis Methods

  • Nitro Group Reduction : A common approach involves reducing nitro-substituted precursors. For example, 3-(2-nitrophenyl)pyrazole derivatives can be reduced to amino analogs using hydrazine under mild conditions . This method is adaptable to introduce hydroxy groups via subsequent oxidation or substitution.
  • Cyclocondensation : Pyrazole rings are often synthesized via cyclization of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For instance, microwave-assisted reactions with phosphorus oxychloride (POCl₃) can enhance regioselectivity and reduce reaction time .

Q. Advanced Optimization

  • Microwave-Assisted Synthesis : Evidence shows that microwave irradiation significantly improves reaction efficiency (e.g., 30-second reactions yielding >60% purity) by enhancing molecular collisions and reducing side products .
  • Solvent Systems : Polar aprotic solvents like DMF or THF are preferred for stabilizing intermediates. For example, THF/water mixtures in click chemistry reactions improve solubility of nitroaryl precursors .

Q. Basic Characterization Techniques

  • X-ray Crystallography : Provides definitive proof of molecular geometry. For example, dihedral angles between the pyrazole ring and nitro/hydroxy substituents (e.g., 27.4°–87.7° deviations in similar compounds) reveal steric and electronic effects .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups. The hydroxy proton typically appears as a broad singlet (δ 10–12 ppm), while nitro groups deshield adjacent aromatic protons .

Q. Advanced Analysis

  • DFT Calculations : Computational modeling predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula. For nitroaryl pyrazoles, isotopic patterns distinguish between Cl/Br substituents and nitro groups .

Q. Example Structural Metrics from X-ray Data

ParameterValue (Å/°)Reference
Pyrazole Ring PlanarityRMSD = 0.025 Å
Dihedral Angle (Nitro)43.2° (vs. benzene)
Intramolecular H-BondO–H⋯O (S(6) loop)

What strategies are recommended for evaluating the biological activity of this compound derivatives?

Q. Basic Assay Design

  • Antimicrobial Screening : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Pyrazole derivatives with electron-withdrawing groups (e.g., nitro) often exhibit enhanced activity due to membrane disruption .
  • Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) or carrageenan-induced edema models in rodents. Hydroxy groups may enhance binding to catalytic sites .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, β-lactamase) using PyMOL or AutoDock. Nitro groups may form hydrogen bonds with active-site residues .
  • SAR Analysis : Compare substituent effects. For example, replacing the nitro group with amino (via reduction ) alters electron density and bioactivity .

Q. Methodological Considerations

  • Standardized Assays : Variability in MIC values often arises from differences in bacterial strains or culture conditions. Use CLSI/FDA guidelines for reproducibility .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions .

Q. Advanced Reconciliation

  • Meta-Analysis : Pool data from multiple studies (e.g., >10 μM vs. <5 μM IC₅₀) to identify trends. Substituent position (ortho vs. para nitro) critically impacts activity .
  • In Silico Validation : Use QSAR models to predict bioactivity outliers. For example, steric hindrance from bulky groups may reduce binding affinity despite favorable electronic profiles .

What computational tools are effective for predicting the reactivity and stability of this compound?

Q. Basic Tools

  • Gaussian/PyRx : Calculate thermodynamic stability (ΔG of formation) and Fukui indices to predict sites for electrophilic attack .
  • Molinspiration : Predict logP and solubility to guide synthetic feasibility .

Q. Advanced Applications

  • MD Simulations : Study solvation effects and conformational flexibility in aqueous/DMSO environments. The hydroxy group may enhance water solubility but reduce membrane permeability .
  • TD-DFT : Model UV-Vis spectra (λmax) for comparison with experimental data. Nitro groups typically induce red shifts due to n→π* transitions .

How can regioselectivity challenges in pyrazole functionalization be mitigated?

Q. Basic Strategies

  • Directing Groups : Use -Boc or -Trityl groups to block undesired positions during electrophilic substitution .
  • Temperature Control : Low temperatures (-20°C) favor kinetic control, improving selectivity for meta-substitution over ortho .

Q. Advanced Techniques

  • Catalytic Systems : Pd/Cu catalysts in cross-coupling reactions (e.g., Sonogashira) enhance regioselectivity for C-5 functionalization .
  • Microwave-Assisted Synthesis : Rapid heating reduces side reactions, as seen in triazole-pyrazole hybrid synthesis (61% yield, >90% regioselectivity) .

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